molecular formula C20H22N2O5 B11426552 3-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11426552
M. Wt: 370.4 g/mol
InChI Key: WGKQZIZONNTIHU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves several steps:

    Formation of the Oxazole Ring: The initial step involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with an amide under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks the electrophilic center of the oxazole ring.

    Attachment of the Methoxybenzyl Group: The final step involves the coupling of the methoxybenzyl group to the oxazole ring, typically through a reductive amination reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxazole ring can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features allow for the design of polymers or other materials with desired characteristics.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the methoxybenzyl group, resulting in different biological activity.

    N-(4-Methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the dimethoxyphenyl group, affecting its chemical reactivity and applications.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl and methoxybenzyl groups in 3-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide imparts unique properties to the compound. These structural features contribute to its versatility in chemical reactions and its potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C20H22N2O5/c1-24-15-7-4-13(5-8-15)12-21-20(23)19-11-16(22-27-19)14-6-9-17(25-2)18(10-14)26-3/h4-10,19H,11-12H2,1-3H3,(H,21,23)

InChI Key

WGKQZIZONNTIHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=NO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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